Home > Products > Screening Compounds P12703 > atriopeptin analog I
atriopeptin analog I - 117038-68-3

atriopeptin analog I

Catalog Number: EVT-1509231
CAS Number: 117038-68-3
Molecular Formula: C10H13NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atriopeptin analog I, also known as atrial natriuretic peptide analog I, is a synthetic peptide derived from the naturally occurring atrial natriuretic peptide. This compound plays a significant role in cardiovascular physiology, primarily influencing blood pressure regulation and fluid balance in the body. It is classified within the family of natriuretic peptides, which are important hormones involved in the regulation of vascular homeostasis.

Source and Classification

Atriopeptin analog I is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. This compound is classified under the broader category of atrial peptides, which includes other members such as B-type natriuretic peptide and C-type natriuretic peptide. These peptides are produced mainly in the heart and are involved in various physiological processes including vasodilation, natriuresis, and diuresis .

Synthesis Analysis

Methods and Technical Details

The synthesis of atriopeptin analog I typically employs solid-phase synthesis techniques as described by Merrifield. This method involves the following steps:

  1. Resin Preparation: A suitable resin is prepared by attaching protected amino acids to a chloromethylated or hydroxymethyl resin.
  2. Coupling: The protected amino acids are coupled stepwise to the resin starting from the C-terminal end of the peptide.
  3. Deprotection: After each coupling step, protective groups are removed to expose reactive sites for subsequent amino acid addition.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

The synthesis process allows for variations in amino acid sequences, enabling the creation of specific analogs with tailored biological activities.

Molecular Structure Analysis

Structure and Data

Atriopeptin analog I has a defined molecular structure characterized by its sequence of amino acids. The typical structure consists of 22 to 28 residues, with specific modifications that enhance its biological activity compared to natural atrial natriuretic peptide. The molecular formula and molecular weight can vary based on specific substitutions made during synthesis.

The three-dimensional conformation of atriopeptin analog I is crucial for its interaction with receptors, particularly the natriuretic peptide receptor-A. Structural studies often utilize techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate these conformations .

Chemical Reactions Analysis

Reactions and Technical Details

Atriopeptin analog I undergoes several chemical reactions that are essential for its function:

  1. Binding Reactions: It binds to specific receptors on target cells, initiating signaling cascades that lead to physiological responses such as diuresis and vasodilation.
  2. Enzymatic Hydrolysis: The compound can be hydrolyzed by enzymes such as neutral endopeptidase, which regulates its bioavailability and activity in vivo.
  3. Oxidation: Certain analogs may undergo oxidation reactions that can affect their stability and activity .

These reactions are critical for understanding how modifications to atriopeptin analog I can influence its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action of atriopeptin analog I primarily involves its interaction with natriuretic peptide receptor-A. Upon binding:

  1. Activation of Guanylate Cyclase: The receptor activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels within target cells.
  2. Physiological Responses: This signaling cascade results in vasodilation, increased sodium excretion (natriuresis), and increased urine output (diuresis) through various downstream effects on renal function and vascular smooth muscle relaxation .

Quantitative studies have demonstrated that specific modifications to atriopeptin analog I can enhance its receptor selectivity and potency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Atriopeptin analog I exhibits several notable physical and chemical properties:

  • Molecular Weight: Varies based on the specific sequence but typically ranges between 2800-3500 Daltons.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can be influenced by environmental factors such as pH, temperature, and presence of reducing agents.

Analytical techniques such as mass spectrometry and HPLC are commonly used to assess these properties during development .

Applications

Scientific Uses

Atriopeptin analog I has several important applications in scientific research:

  1. Cardiovascular Research: It is used to study mechanisms of blood pressure regulation and heart failure.
  2. Pharmacological Studies: Investigating the effects of modified atrial peptides on renal function and fluid balance.
  3. Therapeutic Development: Potential use in developing treatments for conditions related to fluid overload, such as heart failure or hypertension.

Research continues into optimizing these peptides for enhanced therapeutic efficacy while minimizing side effects .

Introduction to Atriopeptin Analogs

Definition and Classification of Atriopeptin Analogs

Atriopeptin analogs are structurally modified versions of endogenous ANP, created through amino acid substitutions, deletions, or truncations. These modifications aim to enhance receptor specificity, metabolic stability, or functional activity. Analog I (des-[Cysⁱ⁰⁵,Cys¹²¹]-ANP-(104-126) exemplifies a linearized ANP derivative where the disulfide-bond-forming cysteine residues are eliminated. This modification fundamentally alters its receptor interaction profile compared to native ANP. Classification hinges on several criteria:

Table 1: Classification Framework for Atriopeptin Analogs

Classification BasisCategoriesRepresentative ExamplesPrimary Characteristics
Structural ModificationDisulfide-deficient linear analogsAtriopeptin Analog ILacks Cys¹⁰⁵ and Cys¹²¹, preventing ring formation
Truncated analogsAtriopeptin III (AP-3)Shorter sequences retaining core residues
Chimeric peptidesVasonatrin peptideHybrid structures combining ANP/CNP domains
Receptor SelectivityNPR-A selectiverANP(REA18) [6]Binds NPR-A with minimal NPR-C interaction
NPR-C selectiveC-ANF (AP-811) [7]Binds NPR-C without NPR-A activation
Non-selectiveNative ANPBinds both NPR-A and NPR-C
Functional OutcomeAgonistsCarperitide (α-hANP)Activates NPR-A/cGMP signaling
AntagonistsAnantinBlocks ANP binding to receptors
Neutral ligands (Clearance probes)Atriopeptin Analog IBinds NPR-C without activating NPR-A

Historical Development of Atriopeptin I as an ANP Derivative

The discovery of ANP in 1981 ignited interest in harnessing its therapeutic potential. Early attempts faced hurdles due to ANP's rapid degradation (plasma half-life: 2-5 minutes) [2] [5] and activation of both biological (NPR-A) and clearance (NPR-C) receptors. To dissect these pathways, researchers synthesized Analog I in 1988 by removing cysteine residues 105 and 121 from the ANP-(103-126) sequence [3]. This strategic deletion prevented the disulfide bond formation essential for ANP's characteristic ring structure, yielding a linear peptide. Crucially, binding studies using rabbit lung membranes revealed Analog I displaced ~73% of bound ¹²⁵I-ANP, demonstrating significant, but not total, receptor coverage. Its inability to activate particulate guanylate cyclase or generate cGMP in lung membranes distinguished it from native ANP, positioning it as a unique tool to isolate NPR-C-mediated effects [3]. This development marked a pivotal step towards receptor-specific pharmacological probes within the NPS.

Table 2: Key Historical Milestones in Atriopeptin Analog I Development

YearMilestoneKey FindingReference
1981Discovery of ANPIdentification of atrial granules producing natriuretic, hypotensive substancede Bold et al.
1988Synthesis & Characterization of Analog ILinear analog (des-Cys¹⁰⁵,Cys¹²¹-ANP-(104-126)) binds NPR-C selectively, no GC activation [3]
1991Analog I Testing in Renal TransplantationAP-3 infusion showed no significant benefit on immediate graft function [4]
1992Metabolic Studies with Analog IConfirmed no effect on hepatic glycolysis/gluconeogenesis (NPR-A mediated) [7]
1996Contrast with NPR-A Selective Analogs (e.g., REA18)REA18 showed enhanced diuresis/natriuresis vs. ANP, highlighting NPR-C's decoy role [6]

Structural and Functional Relationship to Atrial Natriuretic Peptide (ANP)

ANP is a 28-amino acid peptide featuring a conserved 17-aa disulfide-bridged ring structure (Cys¹⁰⁵–Cys¹²¹ in pre-proANP numbering) essential for NPR-A binding and activation [1] [8]. Removal of these cysteines in Analog I disrupts this ring, fundamentally altering its receptor interactions while retaining significant binding affinity:

  • Receptor Binding Profile: Analog I exhibits high-affinity binding (IC₅₀ = 0.31 ± 0.09 nM) comparable to ANP (IC₅₀ = 0.26 ± 0.07 nM) for a subset of ANP receptors in rabbit lung [3]. Affinity labeling revealed its exclusive binding to a ~65 kDa protein (NPR-C) and a reducible ~135 kDa complex, contrasting with ANP's additional binding to a nonreducible 135 kDa protein (NPR-A) [1] [3]. In human tissues, cultured skin fibroblasts expressed only the 67 kDa NPR-C, while adrenal membranes expressed the 135 kDa NPR-A [1].
  • Functional Dissociation (cGMP Signaling): ANP binding to NPR-A potently stimulates intracellular cGMP production, mediating vasodilation, natriuresis, and RAAS inhibition [2] [8]. Analog I (100 nM) showed no activation of particulate guanylate cyclase in rabbit lung membranes and did not antagonize ANP-induced cGMP production [3]. Similarly, in human skin fibroblasts possessing only NPR-C, α-hANP failed to stimulate cGMP [1]. This functionally confirms Analog I's role as an NPR-C ligand devoid of NPR-A agonism.
  • Structural Implications: The linearization eliminates the conformational constraint critical for NPR-A activation but preserves sufficient epitopes for high-affinity NPR-C binding. This underscores NPR-C's recognition of a more linear sequence motif compared to NPR-A's dependence on the constrained ring structure.

Scope of Research on Atriopeptin Analog I in Cardiovascular and Renal Physiology

Analog I's unique receptor selectivity has made it a vital research tool for delineating NPR-C functions:

  • Renal Hemodynamics and Sodium Handling: Studies using Analog I helped establish NPR-C's role as a "decoy receptor" modulating NP bioavailability. While native ANP increases glomerular filtration rate (GFR) via afferent arteriolar dilation and efferent arteriolar constriction and inhibits sodium reabsorption [5] [8], Analog I infusion in renal transplant recipients (as AP-3) showed no improvement in creatinine clearance or sodium excretion versus placebo [4]. This suggested that NPR-A activation, not NPR-C binding, drives acute renal effects. Conversely, NPR-A-selective analogs like rANP(REA18) produced significantly greater natriuresis and diuresis than equihypotensive doses of ANP in rats, directly implicating NPR-C sequestration in attenuating native ANP's renal actions [6].
  • Metabolic Regulation: Investigations into ANP's metabolic effects utilized Analog I to exclude NPR-A involvement. In perfused rat livers, ANP inhibited glycolysis and stimulated gluconeogenesis via cGMP, while Analog I (and other NPR-C selective ligands like C-ANF) had no effect [7]. This confirmed the NPR-A/cGMP dependence of hepatic carbohydrate metabolic regulation by NPs.
  • Vascular and Cellular Signaling: Research points to NPR-C mediating non-cGMP-dependent effects, including inhibition of adenylate cyclase and activation of phospholipase C, potentially influencing cell proliferation and migration [8]. Analog I's binding facilitates the study of these pathways without confounding NPR-A activation. Its role in vascular smooth muscle and endothelial function independent of GC-A activation remains an active area of investigation.
  • Therapeutic Target Validation: The observation that NPR-A-specific analogs (e.g., rANP(REA18)) produce enhanced natriuresis compared to ANP [6] validates NPR-C blockade as a strategy to potentiate endogenous ANP/BNP. Analog I research underpins the development of novel therapeutics like NPR-C inhibitors or designer NPs resistant to NPR-C binding.

Table 3: Organ-Specific Physiological Effects Elucidated Using Atriopeptin Analog I

Organ SystemNative ANP Effect (NPR-A Mediated)Effect of Atriopeptin Analog IImplied Role of NPR-C
Kidney↑ GFR, ↑ Natriuresis, ↑ DiuresisNo significant change in Na⁺ excretion or GFR [4]Decoy receptor: Sequesters ANP, limiting bioavailability for NPR-A
VasculatureVasodilation, ↓ Blood PressureMild BP reduction (less than ANP) [3] [6]Clearance function moderates response; possible non-cGMP signaling
Liver↓ Glycolysis, ↑ GluconeogenesisNo effect on carbohydrate metabolism [7]No involvement in NPR-A/cGMP metabolic signaling
Adipose Tissue↑ Lipolysis, ↑ Adiponectin releaseNot Directly Tested; predicted no effectClearance role likely moderates metabolic NP effects
Adrenal GlandInhibits Aldosterone SecretionMinimal effect (Binds adrenal NPR-C) [1]May modulate local ANP availability for NPR-A on zona glomerulosa

Properties

CAS Number

117038-68-3

Product Name

atriopeptin analog I

Molecular Formula

C10H13NOS

Synonyms

atriopeptin analog I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.